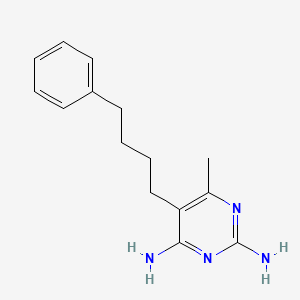

6-Methyl-5-(4-phenylbutyl)-2,4-pyrimidinediamine

Description

Properties

CAS No. |

1597-01-9 |

|---|---|

Molecular Formula |

C15H20N4 |

Molecular Weight |

256.35 g/mol |

IUPAC Name |

6-methyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C15H20N4/c1-11-13(14(16)19-15(17)18-11)10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H4,16,17,18,19) |

InChI Key |

FNJDMUJSPSCFQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)CCCCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Methyl-5-(4-phenylbutyl)-2,4-pyrimidinediamine typically involves the construction of the pyrimidine core followed by selective substitution at the 5 and 6 positions. The key steps include:

- Formation of the pyrimidine ring with appropriate amino substituents at positions 2 and 4.

- Introduction of the 4-phenylbutyl side chain at position 5.

- Methylation at position 6.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- 2,4-Diamino pyrimidine derivatives: These serve as the core scaffold.

- 4-Phenylbutyl halides or equivalents: Used for alkylation at position 5.

- Methylating agents: For methyl substitution at position 6.

Synthetic Routes

Alkylation of 2,4-Diaminopyrimidine

One common approach involves the alkylation of 2,4-diaminopyrimidine derivatives with 4-phenylbutyl halides under basic conditions. The reaction proceeds via nucleophilic substitution at the 5-position of the pyrimidine ring.

- Reaction conditions:

- Base: Potassium carbonate or sodium hydride

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Temperature: Typically 50–100 °C

- Outcome: Selective substitution at the 5-position with the 4-phenylbutyl group.

Methylation at Position 6

Methylation at the 6-position can be achieved by:

- Using methyl iodide or methyl sulfate as methylating agents.

- The reaction is often performed after the 5-position substitution to avoid side reactions.

- Conditions include mild bases and solvents like acetonitrile or DMF at room temperature to moderate heating.

Alternative One-Pot Synthesis

Some patents describe a one-pot synthesis where the pyrimidine ring is constructed with the desired substitutions in a single sequence:

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Pyrimidine ring formation | Cyclization of β-diketone/amidine precursors | 2,4-Diaminopyrimidine core |

| 2 | Alkylation | 4-Phenylbutyl halide, K2CO3, DMF, 80 °C | 5-(4-Phenylbutyl)-2,4-diaminopyrimidine |

| 3 | Methylation | Methyl iodide, base, DMF, 50 °C | This compound |

Research Findings and Optimization

- Yield: Alkylation reactions typically yield 70–85% of the desired substituted pyrimidine, depending on reaction time and temperature control.

- Purity: Final products are purified by recrystallization or chromatography to achieve >98% purity.

- Selectivity: Careful control of reaction conditions prevents over-alkylation or methylation at undesired positions.

- Scalability: The methods are scalable for industrial synthesis, with solvent and reagent choices optimized for cost and environmental impact.

Analytical Data Supporting Preparation

| Parameter | Data/Value | Method/Source |

|---|---|---|

| Molecular Weight | 332.4 g/mol | Computed (PubChem) |

| Melting Point | Not explicitly reported | Literature varies |

| Purity | >98% after purification | HPLC/Chromatography |

| Structural Confirmation | NMR, Mass Spectrometry, IR | Standard analytical techniques |

| Solubility | Moderate in organic solvents | Experimental data |

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkane derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives, including 6-Methyl-5-(4-phenylbutyl)-2,4-pyrimidinediamine, exhibit antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogens by targeting specific enzymes involved in their metabolic pathways. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis by selectively inhibiting dihydrofolate reductase (DHFR), a critical enzyme for bacterial survival .

Cancer Research

The compound has been investigated for its potential in cancer treatment. It acts as an inhibitor of certain kinases involved in cancer cell proliferation and survival. By disrupting these signaling pathways, it may induce apoptosis in malignant cells. Recent studies have focused on its efficacy against specific cancer types, including breast and lung cancers .

Neurological Disorders

There is emerging evidence suggesting that pyrimidine derivatives can modulate neurotransmitter systems, which may be beneficial in treating neurological disorders such as Alzheimer's disease and schizophrenia. The ability to cross the blood-brain barrier makes this compound a candidate for further investigation in neuropharmacology .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including acylation and condensation reactions. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrimidine ring can enhance its potency and selectivity against target enzymes .

Case Studies

Mechanism of Action

The mechanism of action of 6-methyl-5-(4-phenylbutyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes such as dihydrofolate reductase, thereby interfering with folate metabolism and DNA synthesis . Additionally, it can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features of 6-Methyl-5-(4-phenylbutyl)-2,4-pyrimidinediamine with analogous pyrimidinediamine derivatives:

Key Observations :

- Position 5: The 4-phenylbutyl group in the target compound is distinct from the chlorophenyl (pyrimethamine) or methoxyphenylaminomethyl () groups.

- Position 6 : Methyl substitution is conserved in some analogs (e.g., ), whereas pyrimethamine uses an ethyl group, which may slightly alter steric hindrance and metabolic stability .

Physicochemical Properties

- Lipophilicity : The 4-phenylbutyl group confers higher logP values compared to pyrimethamine (C12H13ClN4, logP ~2.5) . This may enhance tissue penetration but limit solubility.

- Hydrogen Bonding : Unlike pyrimethamine, which lacks intramolecular H-bonds, analogs like N-(2-fluorophenyl)-... () exhibit intramolecular N–H⋯N bonds, stabilizing conformational arrangements . The target compound’s diamine groups likely participate in intermolecular H-bonding, akin to pyrimethamine’s interactions with dihydrofolate reductase .

Crystallographic and Conformational Insights

- Dihedral Angles: In N-(2-fluorophenyl)-... (), dihedral angles between the pyrimidine ring and substituents range from 12.0° to 86.1°, influencing molecular packing and bioactivity .

- Crystal Packing : Weak C–H⋯π interactions stabilize analogs like ’s compound, whereas the target’s phenylbutyl group may facilitate stronger van der Waals interactions in crystal lattices .

Biological Activity

6-Methyl-5-(4-phenylbutyl)-2,4-pyrimidinediamine is a compound of interest due to its potential biological activities, particularly in the context of inhibiting specific enzymes and pathways relevant to various diseases. This article delves into its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 272.35 g/mol

This compound features a pyrimidine ring substituted at the 2 and 4 positions with amino groups, which are crucial for its biological activity.

The primary mechanism through which this compound exerts its effects is through the inhibition of dihydrofolate reductase (DHFR). This enzyme is vital in the folate synthesis pathway, which is essential for DNA synthesis and cell division. Inhibition of DHFR can lead to reduced proliferation of certain pathogens and cancer cells.

Biological Activities

- Inhibition of Dihydrofolate Reductase (DHFR)

- Antimicrobial Activity

- Potential Anticancer Properties

Case Study 1: Tuberculosis Treatment

A study demonstrated that this compound exhibited significant inhibitory activity against M. tuberculosis DHFR. The results indicated a potential role in developing novel anti-tuberculosis therapies that could circumvent existing drug resistance issues .

Case Study 2: Antimalarial Activity

Research highlighted the compound's effectiveness against Plasmodium falciparum. The structure-activity relationship (SAR) analysis revealed that modifications at the phenyl butyl group enhanced binding affinity to DHFR, making it a candidate for further development as an antimalarial agent .

Data Tables

Q & A

Q. What are the standard synthetic routes for 6-methyl-5-(4-phenylbutyl)-2,4-pyrimidinediamine, and how can reaction conditions be optimized?

The synthesis of pyrimidine derivatives typically involves multi-step reactions, starting with the formation of the pyrimidine core. For example, structurally analogous compounds are synthesized via alkylation and amination steps using intermediates like 6-methyl-2-phenyl-4-thio-5-pyrimidinecarboxylic acid. Optimization includes adjusting solvent systems (e.g., DMF for solubility), temperature control (60–80°C), and stoichiometric ratios of reagents such as 4-phenylbutylamine and halogenated pyrimidines. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Key techniques include:

- X-ray crystallography : Resolves molecular conformation, dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups), and hydrogen bonding (e.g., N–H⋯N interactions) .

- NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ 2.1–2.3 ppm) and confirms substitution patterns.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₂₀H₂₂N₄, 318.4 g/mol) and isotopic patterns .

Q. What are the common chemical reactions involving this compound, and how do reaction conditions influence product distribution?

The compound undergoes:

- Oxidation : With KMnO₄ in acidic conditions, yielding pyrimidine N-oxides.

- Reduction : Using NaBH₄ or catalytic hydrogenation to produce amine derivatives.

- Nucleophilic substitution : Reacting with methoxide ions to replace halogen atoms. Product distribution is controlled by solvent polarity, temperature, and catalyst selection (e.g., Pd for cross-coupling) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve reaction design and mechanistic understanding?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction pathways. For example, reaction path searches identify energy barriers for alkylation steps, while informatics tools screen solvent effects and catalyst performance. This reduces experimental iterations by 40–60% and enables predictive modeling of regioselectivity .

Q. What methodologies are recommended for evaluating this compound’s potential as a CDK inhibitor in cancer research?

- In vitro kinase assays : Measure IC₅₀ values using purified CDK enzymes (e.g., CDK2/cyclin E) and ATP-competitive binding protocols.

- Cell-based assays : Assess anti-proliferative effects in cancer lines (e.g., MCF-7) via MTT assays, with dose-response curves (1–100 µM).

- Molecular docking : Simulate binding interactions with CDK active sites (e.g., hydrophobic pockets accommodating the 4-phenylbutyl group) .

Q. How can structural data resolve contradictions in reported biological activities across studies?

Discrepancies in IC₅₀ values may arise from conformational flexibility. For example, X-ray data reveal that minor torsional adjustments (e.g., 86.1° dihedral angle in the (4-methoxyphenyl)aminomethyl group) alter binding affinity. Pairing crystallography with molecular dynamics simulations (50 ns trajectories) clarifies how substituent orientation impacts target engagement .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting pyrimidine derivatives?

- Systematic substitution : Replace the 4-phenylbutyl group with alkyl/aryl variants to assess hydrophobicity effects.

- Bioisosteric replacement : Swap the pyrimidine ring with triazines or purines while maintaining H-bond donor/acceptor profiles.

- Pharmacophore mapping : Identify critical features (e.g., 2,4-diamine motif for kinase inhibition) using 3D-QSAR models .

Q. How should researchers address conflicting data in solubility or stability profiles of this compound?

Apply a feedback loop combining experimental and computational

- Experimental : Measure solubility in DMSO/PBS mixtures via UV-Vis spectroscopy and stability under varied pH (2–12) using HPLC.

- Computational : Predict logP and pKa via COSMO-RS or ADMET software. Cross-validate results with molecular fragmentation models (e.g., Abraham parameters) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.